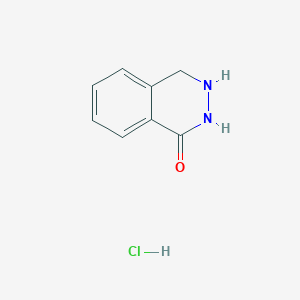

1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride

Description

Properties

IUPAC Name |

3,4-dihydro-2H-phthalazin-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c11-8-7-4-2-1-3-6(7)5-9-10-8;/h1-4,9H,5H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKMUWSWZNCOLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)NN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride can be synthesized through several methods. One common synthetic route involves the cyclization of phthalic anhydride with hydrazine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes. The synthesis is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phthalazinone derivatives.

Reduction: Reduction reactions can yield tetrahydrophthalazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a base.

Major Products

The major products formed from these reactions include various substituted phthalazinone and tetrahydrophthalazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Antitrypanosomal Activity

Recent studies have highlighted the efficacy of 1,2,3,4-tetrahydrophthalazin-1-one hydrochloride as a phosphodiesterase inhibitor with potential use against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays demonstrated that derivatives of this compound exhibit significant trypanocidal activity. For instance, modifications to enhance metabolic stability led to improved potency against both the enzyme TbrPDEB1 and the parasite itself .

Phosphodiesterase Inhibition

The compound has been evaluated for its ability to inhibit specific phosphodiesterases (PDEs), which play crucial roles in various cellular processes. The structure-activity relationship studies indicated that certain modifications can enhance selectivity for parasite-specific PDEs over human counterparts. This selectivity is critical for developing treatments that minimize side effects in humans while effectively targeting the parasite .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions aimed at optimizing its pharmacological properties. Various analogs have been synthesized to assess their biological activity and stability. For example, researchers utilized asymmetric synthesis techniques to create optically active derivatives that may exhibit enhanced biological properties .

Case Study: Trypanocidal Efficacy

A notable study assessed the efficacy of various synthesized analogs of this compound against T. brucei. The results indicated that specific structural modifications significantly enhanced trypanocidal activity while reducing cytotoxicity in mammalian cells. The most potent analog demonstrated a marked improvement in selectivity for TbrPDEB1 compared to human PDEs .

In Silico Studies

Molecular docking studies have been employed to predict the binding interactions between the compound and target enzymes. These studies provide insights into how structural variations influence binding affinity and selectivity, guiding further optimization efforts in drug design .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility: The phthalazinone framework may offer modular synthesis routes for derivatization, akin to tetrahydronaphthalene and isoquinoline systems .

- Solubility-Bioactivity Balance : Hydrochloride salts address solubility challenges but may require pH optimization to prevent degradation, as seen in naphthalene analogs .

- Halogen Effects: Bromo/chloro substituents in triazolopyridines suggest strategies for enhancing binding affinity in phthalazinone derivatives .

Biological Activity

1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound exhibits a unique structure that contributes to its biological activity. Its molecular formula is C8H10ClN2O, with a molar mass of approximately 186.63 g/mol. The hydrochloride form enhances its solubility in water, facilitating its use in various biological assays.

Research indicates that this compound interacts with several neurotransmitter systems. Notably:

- Serotonin Reuptake Inhibition : It has been shown to inhibit the reuptake of serotonin (5-HT), which is crucial for mood regulation and cognitive functions.

- Dopamine Interaction : Preliminary studies suggest that it may also interact with dopamine receptors, although further research is needed to elucidate these effects.

Biological Activity

The compound's biological activity can be summarized as follows:

| Activity | Description |

|---|---|

| Stimulant Effects | Exhibits stimulant properties similar to amphetamines. |

| Neurotransmitter Modulation | Inhibits the reuptake of serotonin and norepinephrine. |

| Potential Therapeutic Uses | Candidates for treating mood disorders and cognitive enhancement. |

Case Studies and Research Findings

- Stimulant Properties : A study indicated that this compound could substitute for d-amphetamine in rodent models but with reduced potency. This suggests potential applications in treating attention deficit disorders .

- Neuroprotective Effects : Investigations into its neuroprotective properties reveal that it may protect neurons from oxidative stress, although specific mechanisms remain to be fully explored .

- Structure-Activity Relationship Studies : Research has focused on the structure-affinity relationships of related compounds to understand how variations in structure affect biological activity . These studies have identified key structural features that enhance receptor binding and activity.

Toxicological Profile

The compound's safety profile is critical for its potential therapeutic applications. Toxicological studies indicate:

- Acute Toxicity : The oral LD50 in rats is relatively high (2860 mg/kg), suggesting low acute toxicity.

- Chronic Exposure Effects : Long-term exposure studies have shown no significant mortalities but indicated some hematological changes at higher doses .

Q & A

Basic: What are the standard synthetic routes for 1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves cyclization reactions using precursors like substituted phthalazines or tetrahydroisoquinolines. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are used to enhance reaction rates, as noted in cyclization reactions of related tetrahydroisoquinoline derivatives .

- Catalysis : Acidic or basic conditions (e.g., HCl or NaOH) are employed to facilitate ring closure. For example, HCl is critical for protonating intermediates in tetrahydrophthalazinone synthesis .

- Temperature control : Reactions are often conducted at reflux temperatures (80–120°C) to balance yield and side-product formation .

Optimization involves adjusting stoichiometry, solvent purity, and reaction time, validated via TLC or HPLC monitoring .

Basic: How is the purity of this compound validated in research settings?

Methodological Answer:

Purity assessment follows pharmacopeial guidelines:

- Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Column: C18 (250 mm × 4.6 mm, 5 µm), mobile phase: acetonitrile/water (70:30) with 0.1% TFA, flow rate: 1.0 mL/min .

- Sample preparation : Dissolve 10 mg in 10 mL methanol, sonicate, and filter (0.45 µm) to remove particulates .

- Acceptance criteria : ≥98% purity by peak area normalization, with impurity peaks ≤0.5% each .

Advanced: How can structural modifications of this compound improve its bioactivity and selectivity?

Methodological Answer:

Structure-activity relationship (SAR) studies guide optimization:

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the phthalazinone ring enhances binding affinity to target enzymes, as seen in nNOS inhibitors .

- Side-chain engineering : Alkyl or aryl extensions at the 3-position improve pharmacokinetic properties (e.g., logP adjustment for BBB penetration) .

- Chiral centers : Enantiomeric resolution (e.g., via chiral HPLC) identifies active isomers. For example, (S)-enantiomers of tetrahydroquinolines showed 10-fold higher potency than (R)-forms in nNOS inhibition .

Validation includes in vitro assays (IC₅₀ determination) and in vivo efficacy models (e.g., neuropathic pain in rats) .

Advanced: What strategies resolve discrepancies in analytical data (e.g., conflicting HPLC vs. NMR results) for this compound?

Methodological Answer:

Data contradictions require systematic troubleshooting:

- Method cross-validation : Compare HPLC purity with ¹H-NMR integration (e.g., aromatic proton ratios) and mass spectrometry (exact mass confirmation) .

- Impurity profiling : Use LC-MS to identify co-eluting impurities; synthesize and test suspected byproducts (e.g., dimeric forms or oxidation products) .

- Crystallinity checks : Poorly crystalline samples may give inconsistent NMR signals. Recrystallization from ethanol/water (1:1) improves data reproducibility .

Basic: What are the critical storage and handling protocols for this compound?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccants (silica gel) prevent hydrolysis .

- Handling : Use PPE (gloves, goggles) in fume hoods. The compound is hygroscopic; rapid weighing (<30 sec exposure) minimizes moisture uptake .

- Stability monitoring : Perform HPLC every 6 months; degradation >5% mandates repurification .

Advanced: How are pharmacokinetic (PK) parameters evaluated for derivatives of this compound in preclinical studies?

Methodological Answer:

PK studies involve:

- In vivo dosing : Administer orally (10–30 mg/kg) or intravenously (5 mg/kg) to rodents. Plasma samples are collected at 0.5, 1, 2, 4, 8, 12, 24 hr post-dose .

- Analytical quantification : LC-MS/MS detects compound levels (LOQ = 1 ng/mL). Mobile phase: methanol/0.1% formic acid, gradient elution .

- Parameter calculation : Use non-compartmental analysis (e.g., Phoenix WinNonlin) for AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%). For example, (S)-35 showed F% = 45% and t₁/₂ = 6.2 hr in rats .

Advanced: What computational tools predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to active sites (e.g., nNOS). Protonation states (pH 7.4) are adjusted via Epik .

- MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability. Metrics include RMSD (<2.0 Å) and hydrogen bond occupancy .

- QSAR models : Train on datasets (IC₅₀ vs. descriptors like logP, PSA) to predict novel analogs’ potency .

Basic: How are impurities in this compound batches controlled during synthesis?

Methodological Answer:

- Process controls : Limit reaction time/temperature to minimize byproducts (e.g., over-oxidized forms) .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC isolates the target compound .

- Specifications : Follow ICH guidelines; report impurities ≥0.1% and identify unknowns via HRMS and NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.